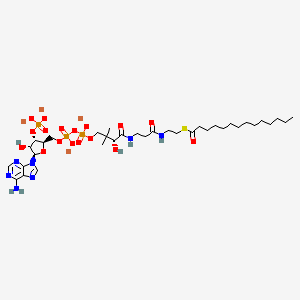

Myristoyl coenzyme A C14:0 lithium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myristoyl coenzyme A is a combination of coenzyme A and myristate . It serves as a substrate for protein myristoylation, a process where a fatty acid group (myristoyl) is attached to the N-terminal glycine residue of specific proteins. This modification plays a crucial role in protein localization, targeting, and function.

Synthesis Analysis

Myristoyl coenzyme A is a long chain fatty acid (C14) covalently linked to Coenzyme A . It is a substrate for de novo fatty acid synthesis .Molecular Structure Analysis

The empirical formula of Myristoyl coenzyme A is C35H62N7O17P3S · xLi+ . The molecular weight is 977.89 (free acid basis) .Chemical Reactions Analysis

Myristoyl coenzyme A is involved in protein myristoylation, catalyzed by the enzyme N-myristoyl transferase . Myristyolation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .Physical And Chemical Properties Analysis

Myristoyl coenzyme A is a long chain fatty acid (C14) covalently linked to Coenzyme A . It is a substrate for de novo fatty acid synthesis . Fatty acylation has been shown to block G protein-associated calcium release by a direct allosteric modification of a component of the GTP-activated process .科学的研究の応用

Cardiovascular Disease and Metabolic Pathways

The role of saturated and unsaturated fatty acids, including myristic acid (C14:0), in cardiovascular diseases (CVD) has been extensively studied. Research indicates that these fatty acids are involved in metabolic processes that may influence the treatment and understanding of CVD. The study highlights the need for further exploration into how these biomolecules can be applied to practical CVD treatment scenarios, enhancing the prognosis and interpretation of metabolic lipid aberrations in CVD (Shramko et al., 2020).

Lithium Extraction Technologies

Significant advancements have been made in the extraction of lithium from salt-lake brines, which is crucial for various industries, including pharmaceuticals and energy storage. The review covers the precipitation technology for lithium extraction, emphasizing the importance of understanding the mechanisms behind precipitant dosage, pH value, temperature, and particle size. This knowledge is vital for the economic viability and application of green principles in the extraction process (Zhang et al., 2019).

Microelectronic Devices and Energy Storage

The development of lithium and lithium-ion batteries for microelectronic devices has been a growing area of research. Studies focus on the chemistry, electrochemistry, and cell designs of microbatteries to meet the specific needs of emerging micro-electronic devices. This research aims to advance microbatteries towards achieving high energy density and flexible design, essential for the future development of energy storage technologies (Wang et al., 2015).

Nanotechnology in Li-ion Batteries

Nanostructured anode materials have shown remarkable properties for lithium-ion battery (LIB) applications, including high surface area and electrical and ionic conductivity. These materials, such as carbon, metal oxides, and metal phosphides/nitrides/sulfides, are promising for bridging the gap towards the next generation of LIBs with high reversible capacities and long cycling stability (Goriparti et al., 2014).

Lithium and Molybdenum Disulfide (MoS2) Nanocomposites

The synthesis and electrochemical performance of MoS2-based anodes and cathodes for secondary LIBs have been thoroughly reviewed. MoS2 compensates for its intermediate insertion voltage with high reversible capacity and excellent rate capability, making it a highly promising material for LIBs. The review also discusses the nanoscale structures and carbon phase in these architectures, which significantly enhance charge storage capacity and cycling performance (Stephenson et al., 2014).

作用機序

Target of Action

The primary target of Myristoyl coenzyme A C14:0 lithium salt is the enzyme N-myristoyl transferase . This enzyme plays a crucial role in protein myristoylation, a process where a fatty acid group (myristoyl) is attached to the N-terminal glycine residue of specific proteins .

Mode of Action

This compound serves as a substrate in protein myristoylation . The process is catalyzed by the enzyme N-myristoyl transferase . Myristoylation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein myristoylation pathway . This pathway plays a crucial role in protein localization, targeting, and function . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.

Result of Action

The result of the action of this compound is the myristoylation of specific proteins . This modification plays a crucial role in protein localization, targeting, and function .

Safety and Hazards

生化学分析

Biochemical Properties

Myristoyl coenzyme A C14:0 lithium salt serves as a substrate in protein myristoylation . This process is catalyzed by the enzyme N-myristoyl transferase . Myristoylation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .

Cellular Effects

The myristoylation process, in which this compound plays a crucial role, has been shown to block G protein-associated calcium release by a direct allosteric modification of a component of the GTP-activated process . This suggests that this compound can influence cell function by modulating cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in protein myristoylation . This process involves the transfer of the myristoyl group from this compound to the glycine residue at the amino-terminal of the protein . This modification can influence the activity of the protein, potentially affecting enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway of de novo fatty acid synthesis

特性

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4/t24-,28-,29-,30+,34-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIGQCYHWKIMOK-RUVUOEETSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58Li4N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)